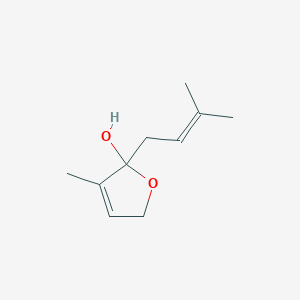![molecular formula C12H13N3O9 B14266632 2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate CAS No. 184644-94-8](/img/structure/B14266632.png)
2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl acetate group linked to a carbamoyl group, which is further connected to a propyl chain bearing two nitrooxy groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of phenyl acetate with a carbamoyl chloride derivative under controlled conditions to form the carbamoyl phenyl acetate intermediate. This intermediate is then reacted with a nitrooxypropyl derivative to introduce the nitrooxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The nitrooxy groups can be oxidized to form nitrate esters.
Reduction: Reduction of the nitrooxy groups can yield hydroxylamine derivatives.
Substitution: The phenyl acetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Nitrate esters.
Reduction: Hydroxylamine derivatives.
Substitution: Substituted phenyl acetate derivatives.
Aplicaciones Científicas De Investigación
2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a component in specialized coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The nitrooxy groups can release nitric oxide (NO), which is a signaling molecule involved in various physiological processes. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The phenyl acetate moiety may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl benzoate
- 2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl butyrate
- 2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl propionate
Uniqueness
2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both nitrooxy and carbamoyl groups allows for versatile reactivity, making it suitable for a wide range of applications. Additionally, the phenyl acetate moiety enhances its stability and solubility, further distinguishing it from similar compounds.
Propiedades
Número CAS |
184644-94-8 |
|---|---|
Fórmula molecular |
C12H13N3O9 |
Peso molecular |
343.25 g/mol |
Nombre IUPAC |
[2-(2,3-dinitrooxypropylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C12H13N3O9/c1-8(16)23-11-5-3-2-4-10(11)12(17)13-6-9(24-15(20)21)7-22-14(18)19/h2-5,9H,6-7H2,1H3,(H,13,17) |
Clave InChI |
WFKZMAGHBADLIN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC=C1C(=O)NCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)
![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)


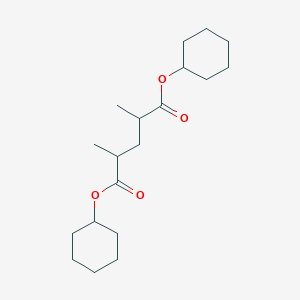

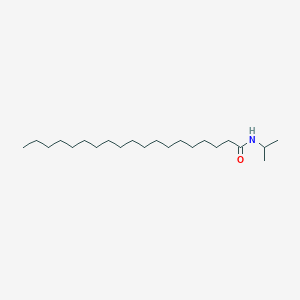

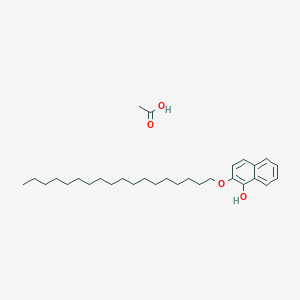
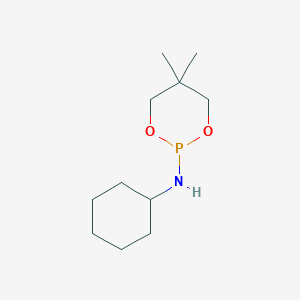
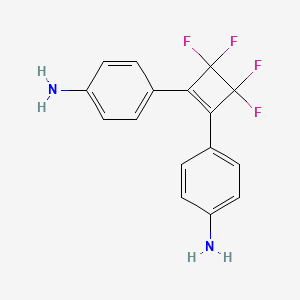
![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
